molecular formula C12H5Br5 B6596317 3,3',4,4',5-Pentabromobiphenyl CAS No. 56307-79-0

3,3',4,4',5-Pentabromobiphenyl

Cat. No.: B6596317
CAS No.: 56307-79-0
M. Wt: 548.7 g/mol
InChI Key: IUJGENMYAVALTR-UHFFFAOYSA-N
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Description

3,3’,4,4’,5-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various products, including plastics, textiles, and electronic devices . Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5-Pentabromobiphenyl typically involves the bromination of biphenyl under controlled conditions. The reaction is carried out using bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 3,3’,4,4’,5-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization or distillation and then purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’,5-Pentabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated biphenyl oxides, while reduction can produce less brominated biphenyls .

Scientific Research Applications

3,3’,4,4’,5-Pentabromobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3’,4,4’,5-Pentabromobiphenyl exerts its effects involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which metabolize and eliminate the compound from the body .

Comparison with Similar Compounds

Uniqueness: 3,3’,4,4’,5-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its selective interaction with the aryl hydrocarbon receptor distinguishes it from other polybrominated biphenyls and contributes to its specific toxicological profile .

Properties

CAS No.

56307-79-0

Molecular Formula

C12H5Br5

Molecular Weight

548.7 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-phenylbenzene

InChI

InChI=1S/C12H5Br5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H

InChI Key

IUJGENMYAVALTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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